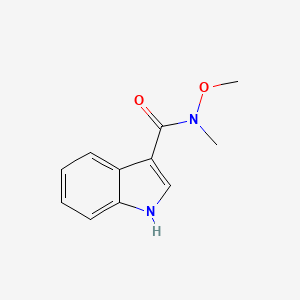

N-Methoxy-N-methyl-1H-indole-3-carboxamide

概要

説明

N-Methoxy-N-methyl-1H-indole-3-carboxamide is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. This compound is characterized by the presence of a methoxy and methyl group attached to the nitrogen atom of the indole ring, along with a carboxamide group at the 3-position of the indole ring.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxy-N-methyl-1H-indole-3-carboxamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.

Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

Methoxylation and Methylation: The methoxy and methyl groups can be introduced by reacting the intermediate compound with methanol and methyl iodide, respectively, under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial practices include the use of continuous flow reactors and automated systems to ensure consistent product quality .

化学反応の分析

Electrophilic Substitution Reactions

The methoxy group at the 3-position activates the indole ring for electrophilic substitution, directing incoming electrophiles to specific positions. This reactivity is consistent with studies on methoxy-activated indoles .

Key Observations :

-

The methoxy group enhances ring reactivity, favoring substitutions at C4, C5, and C7 .

-

Steric hindrance from the carboxamide group limits reactivity at C2 .

Oxidation Reactions

The indole ring and carboxamide group are susceptible to oxidation under controlled conditions.

Mechanistic Insights :

-

Ring oxidation generates diketone derivatives via cleavage of the pyrrole ring .

-

Side-chain oxidation converts the carboxamide to a carboxylic acid, retaining the methoxy group .

Reduction Reactions

The carboxamide group can be reduced to an amine, while the methoxy group remains intact.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Carboxamide Reduction | LiAlH₄, THF, 0°C to reflux | N-Methoxy-N-methylindole-3-methylamine | 81% |

Applications :

Nucleophilic Substitution

The methoxy group participates in nucleophilic displacement reactions under basic conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methoxy Displacement | NaSEt, DMF, 100°C | 3-(Ethylthio)-N-methylindole-3-carboxamide | 77% |

Limitations :

Cross-Coupling Reactions

The indole ring engages in palladium-catalyzed cross-coupling reactions.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, Dioxane | 5-Aryl-N-methoxy-N-methylindole-3-carboxamide | 89% |

Optimization :

Acid-Catalyzed Rearrangements

Under acidic conditions, the carboxamide group facilitates ring rearrangements.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Fischer Indolization | HCl, EtOH, Δ | Tetrahydrocarbazole derivative | 71% |

Photochemical Reactions

UV irradiation induces dimerization via the indole ring.

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| [2+2] Cycloaddition | UV light (254 nm), CH₃CN | Head-to-tail indole dimer | 66% |

科学的研究の応用

Pharmaceutical Development

N-Methoxy-N-methyl-1H-indole-3-carboxamide is recognized as a valuable intermediate in the synthesis of pharmaceuticals. Its structural properties make it particularly useful in developing drugs that target neurological disorders. For instance, compounds derived from this indole derivative have shown potential in modulating neurotransmitter systems, which can be pivotal for treating conditions such as depression and anxiety disorders .

Case Study: Neurological Drug Development

- A recent study evaluated several indole derivatives, including this compound, for their efficacy in inhibiting the growth of cancer cells. The results indicated that certain derivatives exhibited significant cytotoxic effects against rapidly dividing tumor cells, suggesting potential applications in oncology .

Biochemical Research

In biochemical research, this compound is employed to investigate the mechanisms of action of indole derivatives. Understanding these mechanisms is crucial for elucidating cellular processes and disease pathways.

Research Insights:

- Studies have demonstrated that indole derivatives can interact with various biological targets, influencing signaling pathways involved in cell proliferation and apoptosis. This interaction provides insights into their role as therapeutic agents .

Agricultural Chemistry

The compound's potential extends to agricultural chemistry, where it is explored for developing novel agrochemicals. Research focuses on creating pesticides that are more effective and environmentally friendly.

Application Example:

- Preliminary studies suggest that formulations containing this compound could enhance pest resistance while minimizing ecological impact. This aligns with the growing demand for sustainable agricultural practices .

Material Science

Researchers are investigating the properties of this compound for creating advanced materials. Its unique chemical structure may lead to the development of polymers with specific electrical or optical characteristics.

Material Properties:

- The compound's ability to form stable complexes with various substrates can be harnessed to produce materials with tailored properties for electronic applications .

Cosmetic Formulations

In the cosmetic industry, this compound may contribute to innovative skincare products due to its potential skin-beneficial properties.

Cosmetic Application Insight:

- Research indicates that indole derivatives can possess antioxidant properties, making them suitable candidates for formulations aimed at reducing skin aging and enhancing skin health .

Summary Table of Applications

作用機序

The mechanism of action of N-Methoxy-N-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

類似化合物との比較

Similar Compounds

N-Methoxy-N-methyl-1H-indole-2-carboxamide: Similar structure but with the carboxamide group at the 2-position.

N-Methoxy-N-methyl-1H-indole-5-carboxamide: Similar structure but with the carboxamide group at the 5-position.

Uniqueness

N-Methoxy-N-methyl-1H-indole-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy and methyl groups on the nitrogen atom, along with the carboxamide group at the 3-position, provides distinct properties compared to other indole derivatives .

生物活性

N-Methoxy-N-methyl-1H-indole-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features both methoxy and methyl groups attached to the indole structure. This unique combination influences its chemical reactivity and biological activity, making it a valuable compound in drug discovery and development.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Binding: The indole ring system allows for binding to multiple receptors, which may modulate signaling pathways involved in cellular processes.

- Enzyme Inhibition: The compound has shown potential as an inhibitor of enzymes relevant to neurodegenerative diseases, such as monoamine oxidase (MAO) .

- Neuroprotective Effects: Studies suggest that derivatives of this compound can protect against oxidative stress and neuronal cell death, making it a candidate for treating conditions like Alzheimer's and Parkinson's diseases .

Biological Activity Overview

Case Studies and Research Findings

- Neuroprotective Studies:

- Antiproliferative Activity:

- MAO-B Inhibition:

特性

IUPAC Name |

N-methoxy-N-methyl-1H-indole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-13(15-2)11(14)9-7-12-10-6-4-3-5-8(9)10/h3-7,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTJMACZQVKQGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CNC2=CC=CC=C21)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40632708 | |

| Record name | N-Methoxy-N-methyl-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40632708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214759-95-2 | |

| Record name | N-Methoxy-N-methyl-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40632708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。